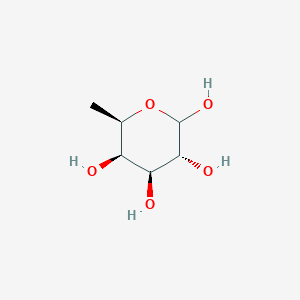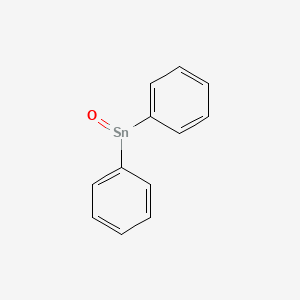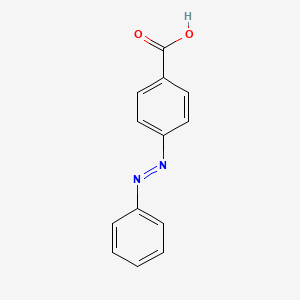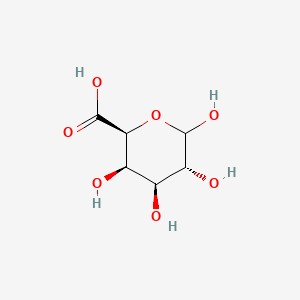
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is a coordination compound that features a zirconium ion complexed with a ligand derived from (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) typically involves the reaction of zirconium tetrachloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The ligand is prepared separately through the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound would involve the use of large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems to handle the reagents and monitor the reaction conditions would ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: Ligand exchange reactions can occur, where the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions, particularly in polymerization processes.
Materials Science: It is used in the development of advanced materials, such as zirconium-based ceramics and coatings.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential use in medical applications, such as drug delivery systems.
Industrial Applications: It is used in the production of high-performance materials for aerospace and automotive industries.
Mecanismo De Acción
The mechanism by which (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) exerts its effects involves the coordination of the zirconium ion with the ligand. This coordination alters the electronic structure of the zirconium ion, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of monomers in polymerization reactions or the interaction with biological molecules in medical applications.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium acetylacetonate: Another zirconium complex with a similar ligand structure.
Zirconium tetramethylheptanedionate: A compound with a different ligand but similar coordination environment.
Uniqueness
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and materials science applications compared to other zirconium complexes.
Propiedades
IUPAC Name |
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/q;;;;+4/p-4/b4*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNEJQSDZMDFZ-DNSQIVDOSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76O8Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)
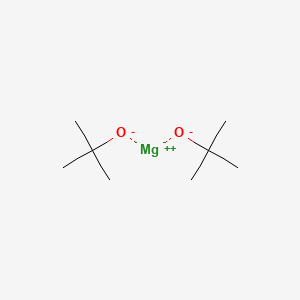
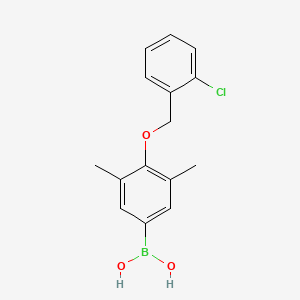
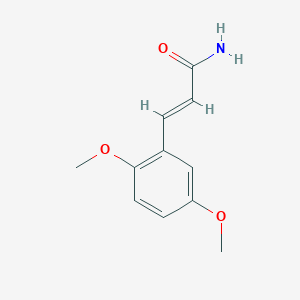
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
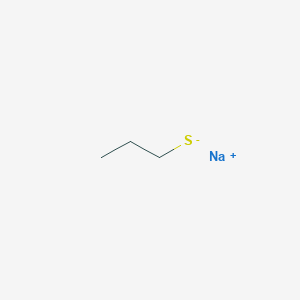
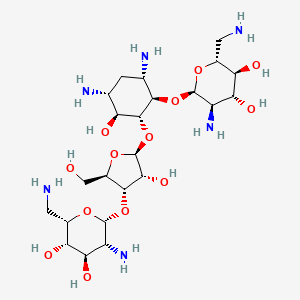
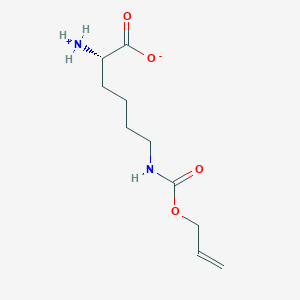
![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)
